XLogP3 and Lipophilicity: Target vs. 4-(Methylsulfonyl)benzene-1,2-diamine and 3-Bromobenzene-1,2-diamine
The target compound exhibits a calculated XLogP3 of 0.5, which is substantially lower than both the 4-(methylsulfonyl)benzene-1,2-diamine isomer (LogP = 2.50) and 3-bromobenzene-1,2-diamine (LogP = 2.78) . This ~2.0–2.3 log unit difference translates to approximately a 100- to 200-fold lower octanol-water partition coefficient, indicating markedly higher predicted aqueous solubility and a distinctly different absorption and distribution profile [1]. The 3-bromo-5-(methylsulfonyl)aniline analog (LogP = 3.10) is even more lipophilic, reinforcing that the combination of Br + SO₂CH₃ + two NH₂ groups on the same ring produces a uniquely balanced polarity not achievable with any single comparator .
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 4-(Methylsulfonyl)benzene-1,2-diamine: LogP = 2.50; 3-Bromobenzene-1,2-diamine: LogP = 2.78; 3-Bromo-5-(methylsulfonyl)aniline: LogP = 3.10 |
| Quantified Difference | ΔLogP = −2.00 to −2.60 vs. closest diamine analogs (lower lipophilicity by ~100–400×) |
| Conditions | XLogP3 computed by PubChem/ChemSrc algorithm; comparator LogP values from ChemSrc and vendor datasheets |
Why This Matters
A lower logP in this structural context predicts superior aqueous solubility for reaction setup in polar media and a more favorable drug-likeness profile (Rule of Five compliance), which is critical when the compound is used to synthesize screening candidates for early drug discovery.
- [1] ChemSrc/MolBase. 3-Bromobenzene-1,2-diamine – LogP: 2.77590. CAS 1575-36-6. https://mip.chem960.com View Source
